molecular formula C10H10O4 B8662136 Methyl 4-formylmethyloxybenzoate CAS No. 124064-21-7

Methyl 4-formylmethyloxybenzoate

Cat. No. B8662136
Key on ui cas rn: 124064-21-7
M. Wt: 194.18 g/mol
InChI Key: UGTJBWORQZARFE-UHFFFAOYSA-N
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Patent
US04999378

Procedure details

Methyl 4-(2,2-diethoxyethoxy)benzoate (36.29 g) was dissolved in dioxane (100 ml), added thereto 2N sulfuric acid (200 ml), and the mixture was heated with stirring at 70° C. for 6 hours. After concentrated under reduced pressure to about half volume, it was diluted with water in two fold, and concentrated again under reduced pressure. The precipitate was collected by filtration, and washed successively with aqueous sodium hydrogencarbonate solution and water to give methyl 4-formylmethoxybenzoate (24.39 g). mp. 58°-60° C.
Quantity
36.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)C.S(=O)(=O)(O)O>O1CCOCC1>[CH:4]([CH2:5][O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
36.29 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C(=O)OC)C=C1)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated under reduced pressure to about half volume, it
ADDITION
Type
ADDITION
Details
was diluted with water in two fold
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed successively with aqueous sodium hydrogencarbonate solution and water

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)COC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.39 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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